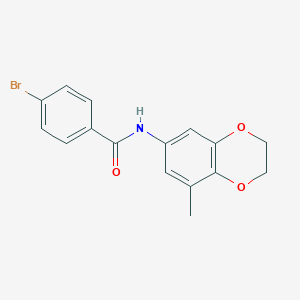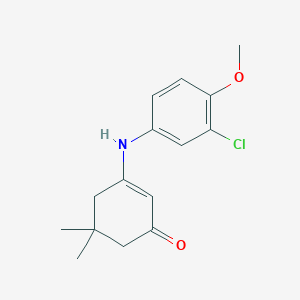![molecular formula C17H16Cl2N2O4S B258717 Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)
Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate is a synthetic compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as 'compound X' in the scientific literature.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate involves the binding of the compound to specific proteins, which inhibits their activity. This leads to downstream effects on various biological processes, depending on the specific protein targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate depend on the specific protein targeted by the compound. In general, the compound has been shown to have effects on various cellular processes, including cell proliferation, apoptosis, and differentiation.
Advantages and Limitations for Lab Experiments
One of the key advantages of Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate is its specificity for certain proteins, which allows for targeted inhibition and study of downstream effects. However, the compound also has limitations, including potential off-target effects and toxicity at high concentrations.
Future Directions
There are several future directions for the study of Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate. One area of interest is the development of more specific and potent compounds for the inhibition of specific proteins. Additionally, the compound could be further studied for its potential therapeutic applications in various diseases. Finally, the use of Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate in combination with other compounds could be explored for its synergistic effects on cellular processes.
Synthesis Methods
The synthesis of Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate involves the reaction of 3,4-dichlorophenyl isocyanate with 3-methylthiophene-2-carboxylic acid in the presence of a base and a coupling agent. The resulting intermediate is then reacted with isopropyl chloroformate and ammonia to yield the final product.
Scientific Research Applications
Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate has been used in various scientific research studies. One of the key applications of this compound is as a tool to study the role of specific proteins in various biological processes. It has been shown to bind to specific proteins and inhibit their activity, allowing researchers to study the downstream effects of protein inhibition.
properties
Product Name |
Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate |
|---|---|
Molecular Formula |
C17H16Cl2N2O4S |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
propan-2-yl 4-carbamoyl-5-[(3,4-dichlorobenzoyl)amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H16Cl2N2O4S/c1-7(2)25-17(24)13-8(3)12(14(20)22)16(26-13)21-15(23)9-4-5-10(18)11(19)6-9/h4-7H,1-3H3,(H2,20,22)(H,21,23) |
InChI Key |
RSDJOJMRSRZJCC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide](/img/structure/B258636.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-furamide](/img/structure/B258637.png)

![1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258643.png)
![1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258644.png)
![1-(2-fluorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258646.png)

![3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B258657.png)
![3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258659.png)
![3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258660.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B258661.png)
![3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258663.png)
